2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid
Overview
Description
2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C14H15ClN2O2 and its molecular weight is 278.73 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that compounds containing an imidazole ring, such as this one, have a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators . The exact interaction would depend on the specific target and the structure of the compound .
Biochemical Pathways
, imidazole derivatives are known to influence a wide range of pathways. These include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .
Pharmacokinetics
Imidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized by the liver and excreted primarily through the kidneys .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could be diverse, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohexane-1-carboxylic acid . Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Properties
IUPAC Name |
2-(6-chloro-1H-benzimidazol-2-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-8-5-6-11-12(7-8)17-13(16-11)9-3-1-2-4-10(9)14(18)19/h5-7,9-10H,1-4H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVOPJNIGSYPNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=NC3=C(N2)C=C(C=C3)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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